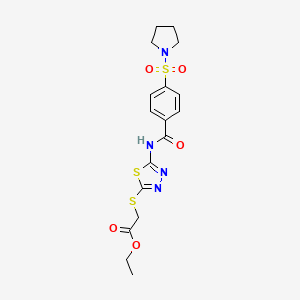

Ethyl 2-((5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Ethyl 2-((5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic 1,3,4-thiadiazole derivative characterized by a pyrrolidine sulfonyl group attached to a benzamido moiety. Its structure combines a thiadiazole core with sulfur-linked acetates and substituted benzamides, which are critical for modulating biological activity .

Properties

IUPAC Name |

ethyl 2-[[5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S3/c1-2-26-14(22)11-27-17-20-19-16(28-17)18-15(23)12-5-7-13(8-6-12)29(24,25)21-9-3-4-10-21/h5-8H,2-4,9-11H2,1H3,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYUJUZXFMJTCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Pyrrolidine Sulfonamide Group: This step involves the sulfonylation of a pyrrolidine derivative, followed by coupling with the thiadiazole intermediate.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Amides or alcohol derivatives.

Scientific Research Applications

Ethyl 2-((5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the interactions of thiadiazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and sulfonamide group can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a detailed comparison of Ethyl 2-((5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate with analogous compounds (Table 1).

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Impact on Anticancer Activity: The target compound’s pyrrolidin-1-ylsulfonyl group distinguishes it from derivatives like 5h (benzylthio) and 3 (nitrophenylamino). Sulfonyl groups are known to improve pharmacokinetic properties (e.g., solubility and metabolic stability) compared to halogens or alkoxy groups . Compound 3 () demonstrated superior Akt inhibition (92.36%) due to its electron-withdrawing nitro group, suggesting that electronegative substituents enhance kinase-targeting activity. In contrast, the methoxy group in 44 () resulted in negligible cytotoxicity .

Antifungal vs. This highlights the role of halogenated aromatics in antifungal targeting .

Synthetic Accessibility: Compounds with benzylthio (e.g., 5h) or chlorobenzylthio (e.g., 5j) groups were synthesized in high yields (>80%), indicating robust synthetic routes for sulfur-linked derivatives.

Thermal Stability :

- Melting points (m.p.) of analogs ranged from 132°C (5e ) to 170°C (5g ), correlating with substituent bulkiness and crystallinity. The target compound’s m.p. is unreported, but sulfonyl groups typically increase thermal stability compared to thioethers .

Biological Activity

Ethyl 2-((5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that incorporates a thiadiazole ring and a pyrrolidine moiety. The synthesis typically involves the reaction of pyrrolidin-1-ylsulfonyl derivatives with thiadiazole intermediates. The general synthetic pathway includes:

- Formation of the Thiadiazole Ring : This is achieved through the condensation of thiosemicarbazone derivatives with appropriate carbonyl compounds.

- Introduction of the Pyrrolidine Sulfonamide : The sulfonamide group is introduced via nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including those similar to this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : Various thiadiazole compounds have shown MIC values ranging from 8 to 64 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Thiadiazole Derivative A | 16 | S. aureus |

| Thiadiazole Derivative B | 32 | E. coli |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of related compounds has been investigated in various cancer cell lines. For example:

- Cell Line Studies : Compounds containing similar structural motifs have demonstrated significant cytotoxicity against human breast cancer cells with IC50 values as low as 18 µM .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound X | 18 | MCF-7 (Breast Cancer) |

| Compound Y | 25 | HeLa (Cervical Cancer) |

| This compound | TBD | TBD |

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in microbial growth and cancer cell proliferation. For instance:

- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of enzymes critical for DNA replication and repair in cancer cells.

- Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, enhancing their cytotoxic effects.

Study on Antimicrobial Properties

In a study published by Zvenihorodska et al., various thiadiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with the pyrrolidine sulfonamide structure exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

Study on Anticancer Properties

A recent investigation focused on the anticancer effects of similar thiadiazole compounds on MCF-7 breast cancer cells. The study found that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-((5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate?

- The compound is synthesized via multi-step pathways, typically involving:

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates .

S-Alkylation : The thiol intermediate undergoes alkylation with chloroacetic acid derivatives (e.g., ethyl chloroacetate) in aqueous or ethanol media under reflux .

Functionalization : Subsequent reactions introduce substituents like pyrrolidin-1-ylsulfonyl benzamido groups via coupling agents .

- Key Techniques : Reaction progress is monitored via TLC, and product purity is confirmed by ¹H NMR, IR spectroscopy, and elemental analysis .

Q. How are structural and purity analyses performed for this compound?

- Structural Confirmation :

- ¹H NMR : Identifies proton environments (e.g., thiadiazole ring protons at δ 7.5–8.5 ppm, ethyl ester protons at δ 1.2–4.3 ppm) .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch ~1700 cm⁻¹ for esters, S=O stretch ~1150 cm⁻¹ for sulfonyl groups) .

- Purity Assessment : TLC (Rf values) and melting point analysis ensure minimal byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized during S-alkylation steps?

- Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups, improving alkylation efficiency .

- Temperature : Reflux conditions (~80–100°C) are optimal for completing reactions within 2–4 hours .

- pH Control : Alkaline conditions (pH 8–9) deprotonate thiols, accelerating alkylation .

- Case Study : Ethyl chloroacetate reactions in ethanol at 80°C achieved >85% yield for thiadiazole derivatives .

Q. What computational strategies predict the biological activity of this compound?

- Molecular Docking : Used to evaluate binding affinities with target enzymes (e.g., carbonic anhydrase, kinase inhibitors). The pyrrolidin-1-ylsulfonyl group enhances hydrogen bonding with active sites .

- PASS Software : Predicts pharmacological profiles (e.g., antiproliferative, anticonvulsant activity) based on structural analogs .

- Energy Calculations : Intermolecular interaction energies (e.g., ΔG binding) correlate with in vitro efficacy. For example, sulfonyl-containing derivatives show stronger enzyme inhibition than non-sulfonyl analogs .

Q. How do structural modifications influence biological activity?

- Substituent Effects :

- Methodological Insight : Structure-activity relationship (SAR) studies require iterative synthesis, bioassays, and QSAR modeling .

Data Contradiction and Validation

Q. How can discrepancies in biological activity data between studies be resolved?

- Potential Causes : Variability in assay conditions (e.g., cell lines, enzyme isoforms) or compound purity (e.g., residual solvents).

- Validation Steps :

Standardized Assays : Use established protocols (e.g., MTT for cytotoxicity, enzymatic kinetic assays) .

Comparative Studies : Benchmark against reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition) .

Batch Reproducibility : Synthesize multiple batches and test biological consistency .

Methodological Recommendations

Q. What strategies are recommended for scaling up synthesis?

- Process Optimization :

- Continuous Flow Chemistry : Reduces reaction time and improves yield consistency .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Quality Control : Implement HPLC for purity checks at each synthetic step .

Q. How can derivatives be designed for improved pharmacokinetics?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.